ETHYL 5-({2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]ANILINO}METHYL)-2-FUROATE
Overview
Description
Ethyl 5-[({2,4-dichloro-5-[(dimethylamino)sulfonyl]phenyl}amino)methyl]-2-furoate is a complex organic compound with a unique structure that combines a furoate ester with a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-({2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]ANILINO}METHYL)-2-FUROATE typically involves multiple steps. One common method includes the reaction of 2,4-dichloro-5-[(dimethylamino)sulfonyl]aniline with ethyl 2-furoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[({2,4-dichloro-5-[(dimethylamino)sulfonyl]phenyl}amino)methyl]-2-furoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the furoate ester.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Ethyl 5-[({2,4-dichloro-5-[(dimethylamino)sulfonyl]phenyl}amino)methyl]-2-furoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5-({2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]ANILINO}METHYL)-2-FUROATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 5-[({2,4-dichloro-5-[(dimethylamino)sulfonyl]phenyl}amino)methyl]-2-furoate can be compared with other similar compounds, such as:
Ethyl 2-furoate: A simpler ester with a furoate group.
2,4-Dichloroaniline: A related compound with a dichlorophenyl group.
Dimethylaminosulfonyl derivatives: Compounds with similar functional groups but different structures.
The uniqueness of ETHYL 5-({2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]ANILINO}METHYL)-2-FUROATE lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-[[2,4-dichloro-5-(dimethylsulfamoyl)anilino]methyl]furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O5S/c1-4-24-16(21)14-6-5-10(25-14)9-19-13-8-15(12(18)7-11(13)17)26(22,23)20(2)3/h5-8,19H,4,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMHSTRBUNJHTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CNC2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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